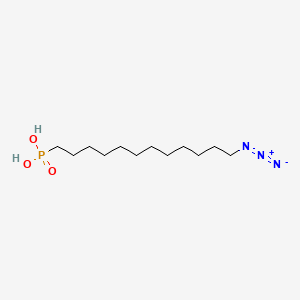

12-Azidododecylphosphonic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Azidododecylphosphonic acid is a bifunctional molecule that has kinetic and clickable properties . It has an empirical formula of C12H26N3O3P and a molecular weight of 291.33 . It is used in “click chemistry” as a coupling agent that specifically reacts with alkyne functions .

Synthesis Analysis

The synthesis of 12-Azidododecylphosphonic acid involves its reaction with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of 12-Azidododecylphosphonic acid is represented by the empirical formula C12H26N3O3P . It has a molecular weight of 291.33 .Chemical Reactions Analysis

The primary chemical reaction involving 12-Azidododecylphosphonic acid is its reaction with alkyne functions to form the corresponding 1,2,3-triazole. This reaction occurs via a copper-free 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

12-Azidododecylphosphonic acid is a solid substance with a white color . It has a melting point range of 83.5-92.5°C . The storage temperature is recommended to be 2-8°C .科学的研究の応用

Surface Modification and Stability Enhancement

- Phosphonic acid derivatives have been utilized for surface modifications to improve stability and functionality. For instance, perfluorinated phosphonic acid modifications on zinc oxide nanoparticles enhance surface stability due to the electronegativity of the perfluoro head group, showing that such modifications can increase the stability of phosphonic acids adsorbed on surfaces (Quiñones et al., 2017).

Enhancing Material Properties

- Organophosphonic acid self-assembled monolayers on silicon oxide surfaces are employed in electrical and biological sensors. The packing, order, and alignment in these layers are critical for sensor reliability, suggesting that phosphonic acid derivatives can significantly influence the performance of sensor materials (Dubey et al., 2010).

Nanomaterial Synthesis and Functionalization

- Phosphonic acids play a crucial role in controlling surface and interface properties in the synthesis of nanomaterials. They are increasingly used in developing organic electronic devices, photovoltaic cells, biomaterials, and nanostructured composite materials, indicating their versatility in nanotechnology applications (Guerrero et al., 2013).

Biochemical and Medicinal Research

- Phosphonic acid derivatives have shown potential in biochemical and medicinal research, serving as key components in the design of bioactive compounds, drug delivery systems, and imaging agents. Their structural analogy with the phosphate moiety makes them suitable for a wide range of applications in chemistry, biology, and physics (Sevrain et al., 2017).

作用機序

Target of Action

The primary target of 12-Azidododecylphosphonic acid is alkyne functions . This compound specifically reacts with these functions, leading to the formation of a corresponding 1,2,3-triazole .

Mode of Action

12-Azidododecylphosphonic acid acts as a coupling agent . It reacts with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is part of the “click chemistry” approach, which involves reactions that are wide in scope and easy to perform .

Biochemical Pathways

The formation of 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition suggests that it may be involved in modifying biochemical pathways where alkyne functions play a role .

Pharmacokinetics

Its solid form and storage temperature (2-8°c) suggest that its bioavailability may be influenced by these factors .

Result of Action

Its ability to form 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition suggests that it may have an impact on cellular processes involving alkyne functions .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 12-Azidododecylphosphonic acid include its storage conditions. It is recommended to store this compound at a temperature of 2-8°C . This suggests that temperature is a crucial factor in maintaining its stability and efficacy.

Safety and Hazards

特性

IUPAC Name |

12-azidododecylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N3O3P/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-19(16,17)18/h1-12H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLXOVKIALVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N3O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)